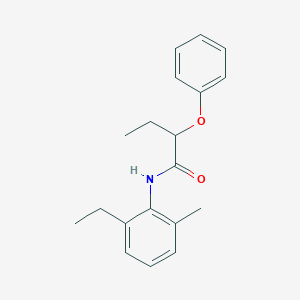
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide, also known as CMAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CMAP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body's endocannabinoid system. In
作用機序
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide increases the levels of endocannabinoids in the body, which can have a range of effects on the endocannabinoid system. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. It has also been investigated for its potential in treating addiction, with studies showing it can reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide for lab experiments is its specificity for FAAH. This allows researchers to investigate the effects of inhibiting FAAH specifically, without affecting other enzymes or pathways in the body. However, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide. One area of interest is its potential in treating chronic pain, which remains a major unmet medical need. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide may also have potential in treating other conditions such as anxiety disorders and inflammatory bowel disease. Further research is also needed to investigate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide in humans.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide involves the reaction of 2-phenylbutyric acid with 5-chloro-2-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide (DMF) and triethylamine, followed by acetic anhydride and triethylamine to yield the final product. The purity of the compound can be achieved through recrystallization from ethanol.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and to reduce anxiety-like behavior in rodents. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been investigated for its potential anti-inflammatory effects, with studies showing it can reduce the production of pro-inflammatory cytokines in vitro.
特性
製品名 |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-14(12-7-5-4-6-8-12)17(20)19-15-11-13(18)9-10-16(15)21-2/h4-11,14H,3H2,1-2H3,(H,19,20) |
InChIキー |
HWGFUVWMPVGKQP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)